Glycocholic Acid 3-O-β-Glucuronide Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt is a bile acid derivative with the molecular formula C32H52NNaO12 and a molecular weight of 665.75 g/mol . It is a conjugate of glycocholic acid and glucuronic acid, forming a disodium salt. This compound is used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the conjugation of glycocholic acid with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which transfer glucuronic acid from UDP-glucuronic acid to glycocholic acid . The reaction conditions usually include a pH of 7.5 and a temperature of 35°C .
Industrial Production Methods
Industrial production of this compound may involve multienzyme cascade reactions. These reactions utilize glycosyltransferases and other enzymes to efficiently produce the compound from glycocholic acid and UDP-glucuronic acid . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the molecule.
Reduction: Reduction reactions can affect the carboxyl groups.
Substitution: Substitution reactions can occur at the glucuronic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions may produce alkylated derivatives.
Scientific Research Applications
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying bile acid metabolism.
Biology: Investigated for its role in cellular signaling and as a biomarker for liver function.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Glycocholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with bile acid receptors and transporters. It modulates various signaling pathways, including those involved in lipid metabolism and inflammation . The compound’s effects are mediated through its binding to specific molecular targets, such as the farnesoid X receptor (FXR) and the bile acid transporter ASBT .
Comparison with Similar Compounds
Similar Compounds
Glycodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Similar in structure but differs in the hydroxylation pattern.
Glycochenodeoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Another bile acid derivative with distinct biological activities.
Deoxycholic Acid 3-O-β-Glucuronide Disodium Salt: Lacks the glycine conjugation present in Glycocholic Acid 3-O-β-Glucuronide Disodium Salt.
Uniqueness
This compound is unique due to its specific conjugation of glycocholic acid with glucuronic acid, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
Glycocholic Acid 3-O-β-Glucuronide Disodium Salt (GCA-Gluc) is a bile acid derivative that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.
This compound is formed through the conjugation of glycocholic acid with glucuronic acid. This reaction can be catalyzed enzymatically using glycosyltransferases or through chemical methods. The compound has the following properties:
- Molecular Formula: C32H49NNa2O11
- Molecular Weight: 669.71 g/mol
- CAS Number: 75672-42-3
The synthesis of GCA-Gluc involves specific conditions that optimize yield and purity, often utilizing bioreactors for large-scale production.
GCA-Gluc primarily interacts with bile acid receptors, influencing various physiological processes:
- Modulation of Lipid Metabolism: GCA-Gluc enhances lipid absorption and metabolism by activating specific nuclear receptors (e.g., FXR) that regulate bile acid synthesis and glucose metabolism .
- Cellular Signaling: The compound is involved in signaling pathways that affect inflammation and cellular stress responses, contributing to liver function and metabolic homeostasis .
- Detoxification: The glucuronidation process increases the solubility of glycocholic acid, facilitating its excretion and detoxification in the liver.
Role in Metabolism
Research indicates that GCA-Gluc plays a crucial role in glucose metabolism and insulin signaling. In animal studies, administration of GCA-Gluc has been shown to improve insulin sensitivity and reduce glucose excursions during tolerance tests, suggesting its potential as a therapeutic agent for metabolic disorders .
Hepatotoxicity Studies
A study on drug-induced liver injury (DILI) highlighted the role of altered bile acid homeostasis, where GCA-Gluc was implicated in hepatotoxic mechanisms. The compound's interaction with liver cells demonstrated both protective and harmful effects depending on concentration and context .
Case Studies
- Insulin Resistance in Mice:
- Liver Function Biomarker:
Research Applications
This compound has diverse applications across various fields:
Application Area | Description |
---|---|
Analytical Chemistry | Used as a reference standard for studying bile acid metabolism. |
Biological Research | Investigated for its role in cellular signaling related to metabolism and inflammation. |
Clinical Medicine | Explored for potential therapeutic effects in treating liver diseases and metabolic disorders. |
Pharmaceutical Industry | Utilized in drug formulation and as an additive in certain industrial processes. |
Properties
CAS No. |
75672-42-3 |
---|---|
Molecular Formula |
C₃₃H₅₁NNa₂O₁₂ |
Molecular Weight |
699.74 |
Synonyms |
Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.